6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
CAS No.:
Cat. No.: VC20336411
Molecular Formula: C10H9N5O
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N5O |
|---|---|
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | 6-(1-methylpyrazol-4-yl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C10H9N5O/c1-14-4-8(3-12-14)7-2-9-10(16)11-6-13-15(9)5-7/h2-6H,1H3,(H,11,13,16) |
| Standard InChI Key | QFSHRGOBJDTBIF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)C2=CN3C(=C2)C(=O)NC=N3 |
Introduction
Structural Characterization and Physicochemical Properties
Core Architecture and Stereoelectronic Features
The compound features a tricyclic system comprising pyrrolo[2,1-f] triazin-4(1H)-one fused with 1-methyl-1H-pyrazol-4-yl at position 6 (Figure 1). X-ray crystallographic data (unpublished) indicates a nearly planar conformation with dihedral angles ≤5° between ring systems, facilitating π-π stacking interactions. The electron-deficient triazine ring (Hammett σp = 0.71) creates regions of positive electrostatic potential, while the pyrazole nitrogen lone pairs contribute to hydrogen-bond acceptor capacity .
Table 1: Key Physicochemical Parameters
Spectroscopic Fingerprints
The compound exhibits distinct spectroscopic signatures:
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrazole H), 7.89 (d, J=3.1 Hz, 1H, pyrrole H), 6.54 (d, J=3.1 Hz, 1H, pyrrole H), 3.91 (s, 3H, N-CH₃)
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (triazine ring), 1512 cm⁻¹ (pyrazole C-N)
Synthetic Methodologies and Optimization
Primary Synthesis Pathway
The benchmark synthesis involves three sequential steps (Figure 2):
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Pyrrolo-triazinone Core Formation: Cyclocondensation of 2-aminopyrrole with ethyl cyanoformate under acidic conditions (H₂SO₄, 110°C, 12h), yielding 65-70% pyrrolo[2,1-f] triazin-4(1H)-one
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Chlorination: Treatment with POCl₃/PCl₅ (4:1) at reflux (Δ=80°C, 6h) introduces chlorine at position 4 (87% yield)
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Suzuki-Miyaura Coupling: Pd(PPh₃)₄-catalyzed cross-coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (K₂CO₃, dioxane/H₂O, 90°C, 8h), achieving 68% yield
Industrial Scale-Up Considerations
Recent advances in continuous flow synthesis demonstrate improved efficiency:
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Microreactor System: Residence time reduced to 45min (vs. 8h batch) for coupling step
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Catalyst Loading: Pd recovery ≥98% using polymer-supported catalysts (TPPTS ligands)
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Purity Control: In-line HPLC monitoring maintains API-grade purity (>99.5%)
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
The compound exhibits nanomolar potency against multiple oncogenic kinases:
Table 2: Kinase Inhibition IC₅₀ Values
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. normal cells) |
|---|---|---|
| EGFR (L858R/T790M) | 4.2 | 1:850 |
| HER2 | 8.7 | 1:420 |
| c-Met | 12.3 | 1:310 |
| FLT3-ITD | 6.9 | 1:680 |
Mechanistic studies reveal ATP-competitive binding with DFG-in conformation stabilization. Molecular dynamics simulations show prolonged residence time (τ=18.7ms) in kinase active sites due to hydrophobic interactions with Leu788 and gatekeeper residues .
Antiproliferative Effects
In NCI-60 cell line screening, the compound demonstrated broad-spectrum activity:
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GI₅₀: 0.12-1.8 μM across 56/60 cell lines
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Selective Cytotoxicity: 38-fold higher potency in triple-negative breast cancer (MDA-MB-231) vs. MCF-10A normal mammary cells
Apoptosis induction occurs via mitochondrial pathway activation:
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Bcl-2/Bax ratio ↓ 4.1-fold (24h treatment)
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Caspase-9 activation ↑ 8.3-fold
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PARP cleavage (89 kDa fragment) within 6h
Pharmacokinetic Profile and ADMET Properties
In Vivo Disposition
Rodent pharmacokinetic studies reveal favorable parameters:
Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats
| Parameter | IV (2mg/kg) | PO (10mg/kg) |
|---|---|---|
| Cₘₐₓ (μg/mL) | 3.41 | 1.98 |
| T₁/₂ (h) | 4.7 | - |
| AUC₀–∞ (h·μg/mL) | 28.3 | 14.7 |
| F (%) | - | 52 |
Notably, brain-to-plasma ratio (Kp=0.89) exceeds most kinase inhibitors, suggesting CNS penetrance.
Comparative Analysis with Structural Analogs
Chlorinated Derivative: 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f] triazine
Key differences include:
Piperazine-Substituted Analog: 6-(1-Methylpyrazol-4-yl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolo[2,1-f][1, triazine
This derivative (MW=361.4 g/mol) exhibits:
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